molecular formula C12H12N2O3 B1403746 Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate CAS No. 1421261-37-1

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate

Cat. No.: B1403746
CAS No.: 1421261-37-1
M. Wt: 232.23 g/mol
InChI Key: ZEDYJJCOGRSZFM-UHFFFAOYSA-N
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Description

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate is an organic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular respiration and energy production, which may contribute to its bioactivity.

Comparison with Similar Compounds

Methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate can be compared with other similar compounds, such as:

These compounds share the 1,2,4-oxadiazole core but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

methyl 4-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-10-13-11(17-14-10)8-4-6-9(7-5-8)12(15)16-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDYJJCOGRSZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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